molecular formula C12H16BrFOZn B14871916 3,5-Dimethyl-4-(4-fluorobutoxy)phenylZinc bromide

3,5-Dimethyl-4-(4-fluorobutoxy)phenylZinc bromide

Cat. No.: B14871916
M. Wt: 340.5 g/mol
InChI Key: VPFKJJFRBUQMBL-UHFFFAOYSA-M
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Description

3,5-DIMETHYL-4-(4-FLUOROBUTOXY)PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran: is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution in tetrahydrofuran, a common solvent in organic chemistry. The presence of zinc in the compound makes it a valuable reagent in cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-DIMETHYL-4-(4-FLUOROBUTOXY)PHENYLZINC BROMIDE typically involves the reaction of 3,5-dimethyl-4-(4-fluorobutoxy)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:

3,5-DIMETHYL-4-(4-FLUOROBUTOXY)PHENYL BROMIDE+Zn3,5-DIMETHYL-4-(4-FLUOROBUTOXY)PHENYLZINC BROMIDE\text{3,5-DIMETHYL-4-(4-FLUOROBUTOXY)PHENYL BROMIDE} + \text{Zn} \rightarrow \text{this compound} 3,5-DIMETHYL-4-(4-FLUOROBUTOXY)PHENYL BROMIDE+Zn→3,5-DIMETHYL-4-(4-FLUOROBUTOXY)PHENYLZINC BROMIDE

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: This compound can undergo substitution reactions where the zinc atom is replaced by another metal or group.

    Cross-Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Reagents: Palladium or nickel catalysts are often used in cross-coupling reactions involving this compound.

    Conditions: These reactions typically require an inert atmosphere, such as nitrogen or argon, and are carried out at elevated temperatures.

Major Products: The major products of reactions involving 3,5-DIMETHYL-4-(4-FLUOROBUTOXY)PHENYLZINC BROMIDE are usually complex organic molecules with new carbon-carbon bonds, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

Chemistry:

    Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Material Science: The compound is used in the preparation of advanced materials with specific properties.

Biology and Medicine:

    Drug Development: It plays a role in the synthesis of potential drug candidates by enabling the formation of complex molecular structures.

Industry:

    Agrochemicals: It is used in the synthesis of active ingredients for pesticides and herbicides.

    Polymers: The compound is involved in the production of specialty polymers with unique properties.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL-4-(4-FLUOROBUTOXY)PHENYLZINC BROMIDE in chemical reactions involves the transfer of the phenyl group from the zinc atom to another molecule. This transfer is facilitated by the presence of a catalyst, such as palladium or nickel, which activates the zinc compound and allows it to participate in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants.

Comparison with Similar Compounds

    3,5-DIMETHYL-4-METHOXYPHENYLMAGNESIUM BROMIDE: Another organometallic compound used in similar types of reactions.

    3-FLUORO-4-[(4-MORPHOLINO)METHYL]PHENYLZINC BROMIDE: A similar zinc compound with different substituents on the phenyl ring.

Uniqueness: The uniqueness of 3,5-DIMETHYL-4-(4-FLUOROBUTOXY)PHENYLZINC BROMIDE lies in its specific substituents, which can impart unique reactivity and selectivity in chemical reactions. The presence of the 4-fluorobutoxy group can influence the electronic properties of the phenyl ring, making it a valuable reagent in the synthesis of specific organic molecules.

Properties

Molecular Formula

C12H16BrFOZn

Molecular Weight

340.5 g/mol

IUPAC Name

bromozinc(1+);2-(4-fluorobutoxy)-1,3-dimethylbenzene-5-ide

InChI

InChI=1S/C12H16FO.BrH.Zn/c1-10-6-5-7-11(2)12(10)14-9-4-3-8-13;;/h6-7H,3-4,8-9H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

VPFKJJFRBUQMBL-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=C[C-]=C1)C)OCCCCF.[Zn+]Br

Origin of Product

United States

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